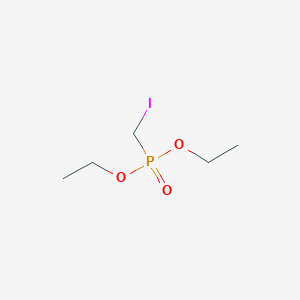![molecular formula Cl3H14O7Tm B080450 Thulium chloride heptahydrate [MI] CAS No. 13778-39-7](/img/structure/B80450.png)
Thulium chloride heptahydrate [MI]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium chloride heptahydrate [MI] is an inorganic compound. It is a variant of Thulium (III) chloride, which is an inorganic salt composed of thulium and chlorine with the formula TmCl3 . Thulium (II) chloride is another variant with the chemical formula TmCl2 .
Synthesis Analysis
Thulium (III) chloride can be produced by reducing thulium (III) chloride by thulium metal . Another method is by reacting thulium (III) oxide or thulium (III) carbonate and ammonium chloride . The hexahydrate of thulium (III) chloride can be obtained by adding thulium (III) oxide to concentrated hydrochloric acid .Molecular Structure Analysis
Thulium (III) chloride forms yellow crystals and has a monoclinic crystal structure with the space group C2/m (No. 12) corresponding to that of aluminum (III) chloride . Thulium (II) chloride, on the other hand, appears as a dark green solid .Chemical Reactions Analysis
Thulium (II) chloride reacts with water violently, producing hydrogen gas and thulium (III) hydroxide . When thulium (II) chloride first touches water, a light red solution is formed, which fades quickly . Thulium (III) chloride can also be obtained by directly reacting thulium and chlorine .Physical And Chemical Properties Analysis
Thulium (III) chloride is a light yellow powder. Its hexahydrate is a light green hygroscopic solid . Both are soluble in water . Thulium (II) chloride appears as a dark green solid .Safety And Hazards
Thulium(III) chloride hydrate is considered hazardous. It causes skin irritation, may cause respiratory irritation, and causes serious eye irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, store under an inert atmosphere, keep the container tightly closed in a dry and well-ventilated place, and protect from moisture .
Propriétés
IUPAC Name |
thulium(3+);trichloride;heptahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.7H2O.Tm/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYFELNMGVBICO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Tm+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H14O7Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648490 |
Source


|
| Record name | Thulium chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thulium chloride heptahydrate [MI] | |
CAS RN |
10025-92-0, 13778-39-7 |
Source


|
| Record name | Thulium chloride heptahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thulium chloride--water (1/3/7) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THULIUM CHLORIDE HEPTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95MZ2Z5H8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)



